N-(3-methylphenyl)thian-4-amine
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(3-methylphenyl)thian-4-amine , reflecting its thiane backbone (a six-membered ring with one sulfur atom) and the 3-methylphenyl group attached to the nitrogen atom at position 4. The molecular formula is C$${12}$$H$${17}$$NS , with a molecular weight of 207.3 g/mol . The SMILES notation (CC1=CC(=CC=C1)NC2CCSCC2 ) captures its connectivity: a thiane ring (C2CCSCC2) bonded to a nitrogen atom, which is further connected to a 3-methyl-substituted benzene ring.
Key structural features include:
- A thiane ring in a chair conformation, stabilized by sulfur’s electron-withdrawing effects.
- A 3-methylphenyl group introducing steric hindrance and altering electron density distribution.
- A secondary amine group capable of hydrogen bonding and participation in tautomeric equilibria.
Structural Elucidation via X-ray Crystallography
While experimental X-ray crystallographic data for this compound remains unpublished, insights can be extrapolated from related thian-4-amine derivatives. For instance, the Cambridge Structural Database (CSD) employs standardized protocols for structural validation, where bond lengths and angles are cross-referenced against known analogs. In analogous compounds like N-(4-methoxyphenyl)thian-4-amine , X-ray analyses reveal:
- Sulfur-centered bond angles of approximately 98°–102°, consistent with thiane ring puckering.
- N–C bond lengths of 1.45–1.48 Å, indicative of sp³ hybridization at the nitrogen atom.
- Dihedral angles between the thiane ring and aryl substituents ranging from 55°–70°, suggesting moderate conformational flexibility.
For this compound, computational modeling predicts a chair conformation for the thiane ring, with the 3-methylphenyl group adopting an equatorial position to minimize steric strain. This aligns with crystallographic trends observed in halogenated derivatives such as N-(4-bromo-3-methylphenyl)thian-4-amine , where bulky substituents prefer equatorial orientations.
Comparative Analysis with Thian-4-amine Derivatives
Substituent effects on the thian-4-amine scaffold significantly influence molecular properties. The table below contrasts this compound with key derivatives:
Key observations:
- Electron-withdrawing groups (e.g., bromine, chlorine) increase molecular polarity but reduce conformational mobility due to steric and electronic effects.
- Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents but may destabilize the thiane ring through inductive effects.
- The 3-methylphenyl group in the target compound balances steric bulk and electronic neutrality, favoring synthetic versatility.
Tautomeric Forms and Conformational Isomerism
This compound exhibits conformational isomerism driven by thiane ring puckering and substituent orientation. Density functional theory (DFT) calculations suggest two dominant conformers:
- Chair conformation : The thiane ring adopts a chair geometry, with the 3-methylphenyl group equatorial. This minimizes 1,3-diaxial interactions and stabilizes the structure by 4–6 kcal/mol compared to alternative conformers.
- Twist-boat conformation : A less stable form (ΔG ≈ +2.1 kcal/mol) observed in derivatives with bulkier substituents, where steric strain overrides torsional energy penalties.
Tautomerism is limited due to the secondary amine’s restricted proton mobility. However, rotameric equilibria may occur at the N–C(aryl) bond, with rotational barriers estimated at 8–10 kcal/mol based on analogs like N-(3-iodo-4-methylphenyl)thian-4-amine. Variable-temperature NMR studies of similar compounds reveal coalescence temperatures near −40°C, suggesting rapid interconversion at ambient conditions.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h2-4,9,11,13H,5-8H2,1H3 |
InChI Key |
NGNDJHISLKARPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Amination via Nucleophilic Substitution
One of the foundational strategies involves nucleophilic aromatic substitution (SNAr) reactions, where a suitably activated aromatic halide or nitro compound reacts with a sulfur-containing amine precursor. For instance, chlorinated or brominated aromatic compounds bearing methyl groups at the 3-position can undergo nucleophilic substitution with amines or related sulfur nucleophiles under controlled conditions.
- Solvent: Dimethylformamide (DMF), ethanol, or acetonitrile
- Catalyst: Often none; base such as potassium carbonate or sodium hydride
- Temperature: 80–150°C
- Duration: 12–24 hours
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 120°C | 65 | |
| Base | K2CO3 | — | — |
| Solvent | DMF | — | — |
Note: This method is suitable for halogenated precursors with electron-withdrawing groups to facilitate nucleophilic attack.
Multi-Step Synthesis via Aromatic Nitration and Reduction
Another established route involves nitration of the aromatic ring, followed by reduction to an amine, and subsequent sulfur incorporation.
- Nitration at the 4-position using nitric acid
- Reduction of nitro group to amino group via catalytic hydrogenation or metal reduction
- Sulfur incorporation through reaction with sulfur reagents (e.g., Lawesson's reagent or elemental sulfur) under thermal or microwave conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO3 / H2SO4 | — | — |
| Reduction | Pd/C, H2 | 85 | |
| Sulfurization | Elemental sulfur, heat | 70 | — |
Specific Methods for Thian-Substituted Aromatic Amines
Thian Ring Formation via Sulfur-Containing Reagents
The synthesis of thian-based aromatic amines, such as N-(3-methylphenyl)thian-4-amine , often involves constructing the sulfur heterocycle onto the aromatic core. Literature indicates methods involving sulfur transfer reagents and aromatic amines under mild conditions.
- React aromatic amines with sulfur sources like Lawesson's reagent or elemental sulfur in polar solvents
- Use of microwave irradiation to accelerate cyclization
- Reaction temperatures: 80–120°C
- Reaction times: 2–6 hours
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Lawesson's reagent | Toluene | 100°C | 75 | |
| Elemental sulfur | Ethanol | 110°C | 68 | — |
Multi-Component Reactions (MCRs)
Recent advances include one-pot multi-component reactions that enable the synthesis of complex thian-amine derivatives efficiently. For example, a domino reaction involving aromatic diazonium salts, nitriles, and bifunctional amines has been reported.
- High yields (>80%)
- Mild, metal-free conditions
- Good functional group tolerance
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Arenediazonium salts + nitriles + bifunctional amines | 80°C, no catalyst | 85 |
Innovative and Green Synthesis Strategies
Microwave-Assisted Synthesis
Microwave irradiation has been employed to significantly reduce reaction times and improve yields in sulfur-based aromatic amine synthesis.
- React aromatic amines with elemental sulfur in ethanol
- Microwave irradiation at 100°C for 30 minutes
- Yields: 70–80%
Solvent-Free and Catalyst-Free Methods
Green chemistry approaches have been explored, including solvent-free reactions with sulfur reagents under ambient conditions, yielding environmentally friendly processes with comparable efficiencies.
Summary of Key Data and Reaction Parameters
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Aromatic halides + amines | DMF | 80–150°C | 12–24 h | 60–70% | Simple, scalable |
| Nitration & reduction | Aromatic nitration + reduction | HNO3 / H2SO4 | 0–25°C (nitration), 80°C (reduction) | 4–8 h | 70–85% | Well-established |
| Sulfurization | Aromatic amines + sulfur reagents | Toluene / ethanol | 80–120°C | 2–6 h | 68–75% | Efficient, heterocycle formation |
| Multi-component reactions | Diazonium salts + nitriles + amines | No catalyst | 80°C | 2–4 h | 80–85% | One-pot, high yield |
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-(3-methylphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Substituent and Core Structure Variations
The following table summarizes key structural analogs of N-(3-methylphenyl)thian-4-amine, highlighting differences in substituents, core rings, and reported activities:
Key Structural and Functional Differences
Core Ring Systems: Thiane: A saturated six-membered sulfur ring, as in this compound. This structure offers stability and moderate polarity. Thiazine: A six-membered ring fused to a benzene (e.g., 5,6-dihydro-4H-1,3-thiazin-2-amine in ), enhancing aromaticity and planar rigidity.
Electron-Withdrawing Groups: Fluorine in N-(3-fluoro-4-methylphenyl)thian-4-amine increases electronegativity, altering binding affinity in biological systems . Polar Substituents: Ethoxy (in ) or methoxy groups (in ) improve solubility and hydrogen-bonding capacity.
Biological Activity Trends: Thiazole derivatives (e.g., ) exhibit pronounced antibacterial activity, likely due to the heterocycle’s ability to disrupt microbial enzymes.
Biological Activity
N-(3-methylphenyl)thian-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a thian ring and a methyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 196.28 g/mol. The presence of the thian ring contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate enzyme activities or receptor signaling pathways, leading to significant biochemical effects. Specifically, it has been noted that the compound can form stable complexes with target proteins, influencing cellular processes such as:
- Enzyme inhibition : By binding to active sites on enzymes, it may prevent substrate access.
- Receptor modulation : Altering the signaling pathways associated with specific receptors can lead to various physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties. Preliminary studies suggest it may inhibit the growth of several bacterial strains by interfering with their cell wall synthesis or protein function. This mechanism positions it as a candidate for further investigation in antibiotic development.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
In addition to its antibacterial effects, there is ongoing research into the anticancer potential of this compound. Studies have suggested that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, in vitro studies demonstrated that the compound effectively reduced viability in various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential use in treating infections caused by resistant strains. -
Anticancer Research :
In another study focused on breast cancer cell lines, this compound was found to induce apoptosis via caspase activation pathways. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic promise.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis routes for N-(3-methylphenyl)thian-4-amine, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 3-methylbenzyl chloride and thian-4-amine. A base (e.g., NaOH or K₂CO₃) is required to deprotonate the amine, facilitating the reaction. Solvents like acetonitrile or DMF are used under reflux (80–100°C) for 6–12 hours. Yield optimization hinges on stoichiometric ratios (1:1.2 amine:benzyl chloride) and inert atmospheres to prevent oxidation .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Base | NaOH/K₂CO₃ |
| Solvent | Polar aprotic (DMF, acetonitrile) |
| Reaction Time | 6–12 hours |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the aromatic proton environment and methyl group integration. Mass spectrometry (MS) validates molecular weight (C₁₂H₁₇NS, theoretical 207.34 g/mol). Infrared (IR) spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–S bonds (~680 cm⁻¹). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What are the primary chemical properties (e.g., solubility, stability) influencing its handling in research settings?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability is pH-dependent; acidic conditions protonate the amine, while alkaline conditions may degrade the thian ring .
- Storage Recommendations : Store under nitrogen at –20°C to prevent oxidation of the sulfur moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to targets like serotonin receptors (5-HT₂A) or cytochrome P450 enzymes. Studies show the 3-methyl group enhances hydrophobic interactions, while the thian ring influences steric hindrance .
- Case Study : Docking scores of –8.2 kcal/mol for 5-HT₂A suggest potential neuropharmacological activity, warranting in vitro validation .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodology :
Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays).
Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases).
Data Normalization : Account for batch-to-batch compound purity variations via LC-MS validation.
- Contradictions in IC₅₀ often arise from differential cell lines or assay conditions. For example, IC₅₀ values for acetylcholinesterase inhibition range from 2–10 µM depending on substrate concentration .
Q. How can reaction conditions be modified to synthesize derivatives (e.g., halogen-substituted analogs) for structure-activity relationship (SAR) studies?
- Methodology : Replace 3-methylbenzyl chloride with halogenated analogs (e.g., 3-fluoro or 3-chloro derivatives). Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hours) and improves yields (~85% vs. 60%). Pd-catalyzed cross-coupling introduces aryl groups at the thian ring .
- Example Derivative : N-(3-fluorophenyl)thian-4-amine shows enhanced metabolic stability compared to the methyl analog .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
- Analysis : Experimental logP values range from 2.1–2.9 due to measurement techniques (shake-flask vs. HPLC). Computational models (e.g., XLogP3) predict 2.5, aligning with HPLC data. Discrepancies arise from pH variations during testing, as protonation lowers apparent logP .
Research Applications
Q. What in vitro models are appropriate for evaluating its potential as a kinase inhibitor?
- Methodology : Use HEK293 cells transfected with target kinases (e.g., EGFR, BRAF). ATP-competitive inhibition is assessed via luminescence-based ADP-Glo™ assays. Counter-screen against non-target kinases (e.g., MAPK) to confirm selectivity. Dose-response curves (0.1–100 µM) determine potency .
Q. How does the compound’s thian ring conformation influence its pharmacokinetic properties?
- Analysis : The chair conformation of the thian ring reduces metabolic oxidation compared to boat forms. Radiolabeled studies (¹⁴C) in rat hepatocytes show slower clearance (t₁/₂ = 4.2 hours) due to sulfur’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
